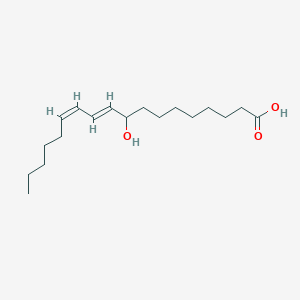

10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)-

Vue d'ensemble

Description

10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- is a conjugated linoleic acid derivative. It is known for its inhibitory activity against fat accumulation and has been isolated from various natural sources, including the plant Valeriana fauriei

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- can be achieved through several chromatographic steps. One method involves the extraction of the compound from natural sources such as Valeriana fauriei using ethanol (EtOH) followed by chromatographic purification . Another approach involves the enzymatic production from linoleic acid using lipoxygenase enzymes. For instance, the enzyme 9R-lipoxygenase from Nostoc sp. SAG 25.82 has been used to convert linoleic acid into 10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- under specific conditions, including pH 8.5, 15°C, and the presence of acetone and Tween 80 .

Industrial Production Methods

the enzymatic approach using lipoxygenase enzymes offers a scalable method for producing this compound from linoleic acid-rich vegetable oils .

Analyse Des Réactions Chimiques

Types of Reactions

10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving 10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from the reactions of 10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of 9-oxo-10E,12Z-octadecadienoic acid, which exhibits cytotoxic activity against cancer cells .

Applications De Recherche Scientifique

Anti-Inflammatory Properties

9-HODE has been identified as an anti-inflammatory agent. Research indicates that it can suppress inflammation induced by phorbol esters in animal models.

- Case Study : A study published in 2000 demonstrated that a methanol extract from Ehretia dicksonii containing (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester showed significant inhibition of TPA-induced inflammation in mouse ears at a dosage of 500 µg, with an inhibitory effect of 43% .

Hormonal Regulation

The compound has been noted for its role in hormonal regulation, particularly as an aromatase inhibitor. Aromatase is an enzyme crucial for the biosynthesis of estrogens.

- Case Study : A research article highlighted that aqueous-methanolic extracts from the roots of Urtica dioica contain (10E,12Z)-9-HODE, which acts as an aromatase inhibitor. This suggests potential applications in hormone-related conditions such as breast cancer .

Cardiovascular Health

Research indicates that 9-HODE may have beneficial effects on cardiovascular health by modulating muscle tension and promoting vasodilation.

- Case Study : A study found that 10-hydroxy-12(Z)-octadecenoic acid decreased muscular tension in rat cardiac muscle, indicating potential cardiovascular benefits .

Metabolic Effects

The compound is also involved in various metabolic processes and has been studied for its role in lipid metabolism.

- Data Table: Metabolic Effects of 9-HODE

| Effect | Description | Reference |

|---|---|---|

| Lipid Metabolism | Modulates lipid profiles and may influence obesity-related pathways | |

| Insulin Sensitivity | Potential role in enhancing insulin sensitivity |

Plant Metabolite Role

As a plant metabolite, 9-HODE plays a significant role in plant physiology and stress responses.

- Research Insight : It has been identified as a signaling molecule involved in plant defense mechanisms against pathogens and environmental stresses .

Potential Applications in Cosmetic Formulations

Due to its anti-inflammatory and skin-beneficial properties, 9-HODE is being explored for use in cosmetic formulations aimed at reducing skin irritation and promoting skin health.

Mécanisme D'action

The mechanism of action of 10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- involves its interaction with specific molecular targets and pathways. It has been shown to stimulate cell proliferation and extracellular matrix synthesis in human mesangial cells via the peroxisome proliferator-activated receptor gamma (PPARγ) pathway . Additionally, its cytotoxic effects against cancer cells are mediated through the induction of apoptosis and inhibition of cell proliferation .

Comparaison Avec Des Composés Similaires

10,12-Octadecadienoicacid, 9-hydroxy-, (10E,12Z)- is similar to other hydroxylated linoleic acid derivatives, such as 13-hydroxy-10E,12Z-octadecadienoic acid (13-HODE). it is unique in its specific inhibitory activity against fat accumulation and its potential cytotoxic effects . Other similar compounds include:

9-oxo-10E,12Z-octadecadienoic acid: Known for its cytotoxic activity against cancer cells.

13-hydroxy-10E,12Z-octadecadienoic acid: Another hydroxylated linoleic acid derivative with overlapping but distinct biological activities.

Activité Biologique

10,12-Octadecadienoic acid, 9-hydroxy-, (10E,12Z)-, commonly referred to as 9-hydroxyoctadecadienoic acid (9-HODE), is a bioactive lipid derived from linoleic acid. This compound has garnered attention in the scientific community due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of 9-HODE, including its metabolic pathways, physiological effects, and implications in various health conditions.

Metabolism and Formation

9-HODE is primarily formed through the enzymatic oxidation of linoleic acid by lipoxygenases and cyclooxygenases. The metabolism of linoleic acid leads to the production of both 9-HODE and its isomer, 13-hydroxyoctadecadienoic acid (13-HODE). The formation of these metabolites occurs predominantly in endothelial cells, where they play significant roles in cellular signaling and inflammation regulation .

Table 1: Key Metabolic Pathways for 9-HODE Formation

| Enzyme | Substrate | Product |

|---|---|---|

| COX-2 | Linoleic Acid | 9-HODE |

| ALOX15 | Linoleic Acid | 13-HODE |

| Lipoxygenases | Linoleic Acid | Various HODEs |

Anti-inflammatory Effects

Research indicates that 9-HODE exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines and chemokines. It has been shown to inhibit the synthesis of prostaglandin I2 in endothelial cultures, suggesting a potential role in reducing vascular inflammation . Furthermore, studies have demonstrated that supplementation with omega-3 fatty acids can lower levels of HODEs, indicating a relationship between dietary fats and inflammatory responses .

Role in Cancer

The compound has shown promise in cancer research. For instance, intraperitoneal injection of 9-HODE significantly prolonged survival in mice with transplanted mammary tumors . Additionally, it has been observed to inhibit the growth of certain cancer cell lines more effectively than normal fibroblast cells . This selective cytotoxicity suggests potential applications in targeted cancer therapies.

Table 2: Effects of 9-HODE on Different Cell Types

| Cell Type | Effect | Reference |

|---|---|---|

| Mouse 3T3 fibroblast cells | Slight inhibition | |

| SV40-transformed 3T3 cells | Strong inhibition | |

| MM46 mammary tumor cells | Prolonged survival |

Cardiovascular Health

The modulation of endothelial function by 9-HODE highlights its potential role in cardiovascular health. By influencing nitric oxide production and vascular tone, it may help maintain endothelial integrity and prevent atherosclerosis. Elevated levels of HODEs have been associated with various cardiovascular diseases, suggesting that they could serve as biomarkers for endothelial dysfunction .

Neurological Disorders

Recent studies have linked increased levels of oxidized linoleic acid metabolites like 9-HODE to neurodevelopmental disorders such as Rett syndrome. Elevated serum levels of HODEs were found to correlate with altered immune responses and oxidative stress markers in affected individuals . These findings suggest that targeting HODE pathways may offer therapeutic avenues for managing such conditions.

Propriétés

IUPAC Name |

(10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDSHTNEKLQQIJ-ZJHFMPGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\C(CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101249404 | |

| Record name | (10E,12Z)-9-Hydroxy-10,12-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101249404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98524-19-7 | |

| Record name | (10E,12Z)-9-Hydroxy-10,12-octadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98524-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Dimorphecolic acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098524197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (10E,12Z)-9-Hydroxy-10,12-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101249404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-DIMORPHECOLIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL87KT7C6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (10E,12Z)-9-HODE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 9-HODE?

A1: 9-HODE has the molecular formula C18H32O3 and a molecular weight of 296.49 g/mol.

Q2: Is there any information on the material compatibility of 9-HODE?

A2: The provided research focuses on the biological activity of 9-HODE. Information regarding its material compatibility is not discussed.

Q3: How is 9-HODE synthesized in biological systems?

A3: 9-HODE can be generated enzymatically and non-enzymatically. In the early stages of atherosclerosis, macrophages produce 13-HODE (another linoleic acid derivative) through the action of 15-lipoxygenase-1. [] In later stages of atherosclerosis and other conditions involving oxidative stress, both 9-HODE and 13-HODE are primarily generated non-enzymatically. [] Enzymatically, 9-HODE can be generated from linoleic acid by prostaglandin H synthase (PGHS), specifically PGHS-2. [] It can also be produced by the enzymatic activity of linoleate 9-lipoxygenase. []

Q4: What are the differences in the enantiomers of 9-HODE produced?

A4: Different enzymes can produce different enantiomers of 9-HODE. While the platelet-type and epidermis-type (12S)-lipoxygenases generate 9R-HODE from linoleic acid, the leukocyte-type (12S)-lipoxygenase produces 9S-HODE. [] Prostaglandin H synthase generates the 9R enantiomer. []

Q5: Is 9-HODE found in free or esterified forms?

A5: 9-HODE exists both in free and esterified forms. In the skin of hairless mice, it is primarily found in esterified forms within lipids. []

Q6: How does 9-HODE interact with cells to exert its biological effects?

A6: 9-HODE interacts with several cellular targets, including:

- G protein-coupled receptor G2A (GPR132): 9-HODE acts as a ligand for GPR132, triggering downstream signaling cascades like intracellular calcium mobilization, inositol phosphate accumulation, and MAP kinase activation. [, ]

- Peroxisome Proliferator-Activated Receptor gamma (PPARγ): 9-HODE can activate PPARγ, a nuclear receptor involved in lipid metabolism and inflammation. [, , , ]

- Transient Receptor Potential Vanilloid 1 (TRPV1) channels: 9-HODE can activate TRPV1 channels, particularly in the spinal cord, contributing to inflammatory hyperalgesia (increased pain sensitivity). [, ]

Q7: What are the downstream effects of 9-HODE signaling?

A7: 9-HODE signaling through its various targets leads to diverse biological effects, including:

- Inflammatory responses: 9-HODE is considered pro-inflammatory, contributing to the progression of atherosclerosis and potentially other inflammatory diseases. [, , , , , , , ]

- Regulation of lipid metabolism: 9-HODE influences the expression of genes involved in lipid transport, uptake, and metabolism, such as Fatty Acid Binding Protein 4 (FABP4) and Stearoyl-CoA Desaturase (SCD). [, , ]

- Modulation of cell proliferation and apoptosis: 9-HODE can inhibit cell proliferation and induce apoptosis, particularly in monocytes and macrophages. [, ]

- Pain sensitization: Activation of TRPV1 channels by 9-HODE in the spinal cord contributes to inflammatory hyperalgesia. [, ]

Q8: How do the effects of 9-HODE differ from its isomer, 13-HODE?

A8: While both 9-HODE and 13-HODE are linoleic acid derivatives, they exhibit distinct biological activities:

- 9-HODE is generally considered pro-inflammatory and has been associated with increased oxidative stress, apoptosis, and atheroma progression. [, , , , , , , ]

- 13-HODE, particularly in its 13S enantiomeric form, is often described as having protective and anti-inflammatory effects, especially in the early stages of atherosclerosis. It can activate PPARγ, promoting lipid clearance and potentially counteracting some of the detrimental effects of 9-HODE. [, , ]

Q9: Does 9-HODE play a role in neuronogenesis?

A9: Research suggests that 9-HODE might negatively affect neuronogenesis, the process of generating new neurons. In studies using human neural stem cells, 9-HODE was found to increase during cytomegalovirus infection, activating PPARγ, and impairing neuronogenesis. []

Q10: Is there a connection between 9-HODE and pain?

A10: Yes, 9-HODE has been implicated in inflammatory pain. Studies have shown that it can directly activate TRPV1 receptors in the spinal cord, leading to a heightened pain response, a condition known as hyperalgesia. [, ] This activation was found to be involved in inflammatory mechanical allodynia, where even a light touch becomes painful. [] Neutralizing 9-HODE with antibodies can actually reduce pain caused by inflammation, suggesting its potential as a target for pain management. []

Q11: What is the clinical significance of 9-HODE in atherosclerosis?

A11: 9-HODE is considered a potential biomarker for atherosclerosis and a contributor to its progression. [] Increased levels of 9-HODE have been found in atherosclerotic lesions. []

Q12: What are the implications of 9-HODE in diabetes?

A12: In diabetes, increased oxidative stress leads to elevated 9-HODE levels. [] 9-HODE may contribute to the increased risk of atherosclerosis in diabetic patients. Additionally, 9-HODE levels are elevated in acute liver injury, and LBPs may ameliorate this condition partly by regulating 9-HODE. []

Q13: Can 9-HODE be used as a biomarker for any other diseases?

A13: Research suggests that 9-HODE could be a potential biomarker for:

- Ovarian Cancer: Elevated levels of 9-HODE were linked to an increased risk of ovarian cancer, particularly in a study using prediagnostic serum samples. []

- Amyotrophic Lateral Sclerosis (ALS): Altered levels of 9-HODE, along with other oxylipins, were observed in plasma samples from ALS patients. []

Q14: Is there any information on the ADME (absorption, distribution, metabolism, excretion) properties of 9-HODE?

A14: The provided research primarily focuses on the cellular and molecular mechanisms of 9-HODE. Detailed information on its ADME properties is limited and requires further investigation.

Q15: Are there known drug interactions with 9-HODE?

A15: Specific drug interactions with 9-HODE have not been extensively studied in the provided research.

Q16: What is the safety profile of 9-HODE?

A16: The provided research does not provide detailed information on the toxicity and safety profile of 9-HODE in humans.

Q17: Are there any known analytical methods for detecting and quantifying 9-HODE?

A17: Various analytical techniques have been employed to study 9-HODE, including:

- High-Performance Liquid Chromatography (HPLC): Both straight-phase (SP) and reverse-phase (RP) HPLC methods have been used to separate and identify 9-HODE from other lipids. [, , , , , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify 9-HODE based on its mass-to-charge ratio. [, , , ]

- Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (LC-MS/MS): These methods provide high sensitivity and selectivity for analyzing 9-HODE and other related lipids in complex biological samples, such as plasma and serum. [, , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.